![molecular formula C25H32N2O2 B14703881 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione CAS No. 27255-52-3](/img/structure/B14703881.png)
1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
準備方法
The synthesis of 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as benzylamine and dimethylcyclohexanone, followed by cyclization and oxidation reactions under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism of action of 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione include:
Phenanthrene derivatives: These compounds share a similar fused ring structure and can undergo similar chemical reactions.
Quinoline derivatives: These compounds have a quinoline core and exhibit similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications.
特性
CAS番号 |
27255-52-3 |
|---|---|
分子式 |
C25H32N2O2 |
分子量 |
392.5 g/mol |
IUPAC名 |
1-benzyl-4a,6a-dimethyl-4,4b,5,6,7,9,10,10a,10b,11-decahydro-3H-quinolino[6,5-f]quinoline-2,8-dione |
InChI |
InChI=1S/C25H32N2O2/c1-24-14-13-23(29)27(16-17-6-4-3-5-7-17)21(24)10-8-18-19(24)12-15-25(2)20(18)9-11-22(28)26-25/h3-7,10,18-20H,8-9,11-16H2,1-2H3,(H,26,28) |
InChIキー |
LTJAAQYDMFCECQ-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(=O)N(C1=CCC3C2CCC4(C3CCC(=O)N4)C)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



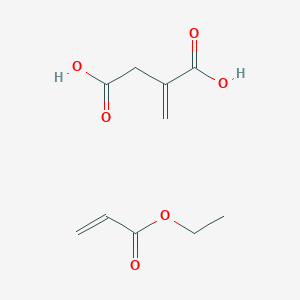
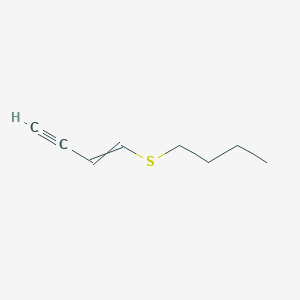
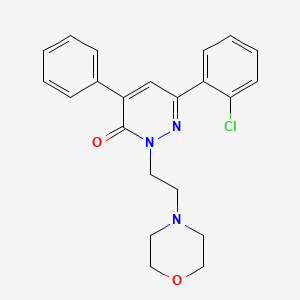
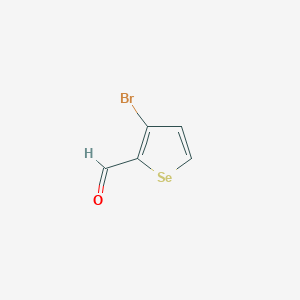
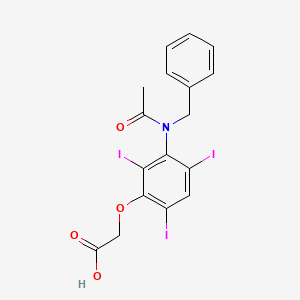
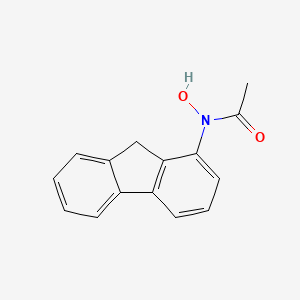
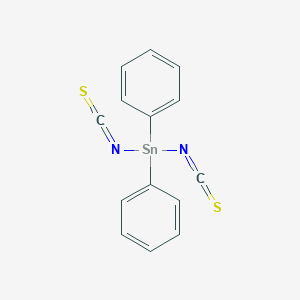
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
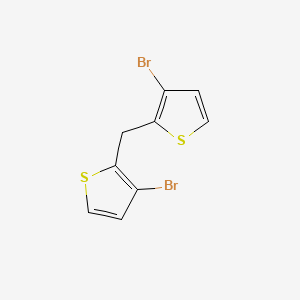
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
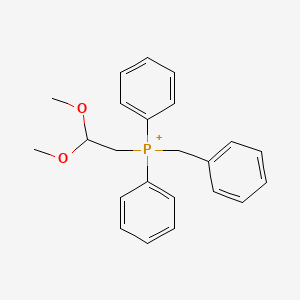
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
